4-Pentylbenzohydrazide
Overview
Description
4-Pentylbenzohydrazide is an organic compound with the molecular formula C12H18N2O. It belongs to the class of benzohydrazides, which are known for their diverse biological properties and applications in various fields of science and industry . This compound is characterized by a benzene ring substituted with a pentyl group and a hydrazide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylbenzohydrazide can be synthesized through the reaction of 4-pentylbenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient methods such as microwave-assisted synthesis or mechanochemical approaches. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzohydrazides.
Scientific Research Applications
4-Pentylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-pentylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This property makes it a potential candidate for developing enzyme inhibitors for therapeutic use .
Comparison with Similar Compounds
Benzohydrazide: The parent compound with similar biological activities.
4-Methylbenzohydrazide: A derivative with a methyl group instead of a pentyl group.
4-Chlorobenzohydrazide: A derivative with a chlorine substituent on the benzene ring.
Uniqueness: 4-Pentylbenzohydrazide is unique due to its longer alkyl chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it a valuable compound for studying structure-activity relationships in drug development .
Properties
IUPAC Name |
4-pentylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(15)14-13/h6-9H,2-5,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAKQCZBNZHUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369455 | |
Record name | 4-pentylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-57-0 | |
Record name | 4-pentylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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